molecular formula C16H16N4O4 B13926043 N-1H-Benzotriazol-6-yl-3,4,5-trimethoxybenzamide CAS No. 216774-40-2

N-1H-Benzotriazol-6-yl-3,4,5-trimethoxybenzamide

Cat. No.: B13926043
CAS No.: 216774-40-2
M. Wt: 328.32 g/mol
InChI Key: BVBHFTWIVZHOPL-UHFFFAOYSA-N
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Description

N-1H-Benzotriazol-6-yl-3,4,5-trimethoxybenzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and as synthetic auxiliaries.

Preparation Methods

The synthesis of N-1H-Benzotriazol-6-yl-3,4,5-trimethoxybenzamide typically involves the acylation of benzotriazole derivatives. One common method involves the reaction of 1H-benzotriazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

N-1H-Benzotriazol-6-yl-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzotriazole ring. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-1H-Benzotriazol-6-yl-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1H-Benzotriazol-6-yl-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

N-1H-Benzotriazol-6-yl-3,4,5-trimethoxybenzamide can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzotriazole derivatives .

Properties

CAS No.

216774-40-2

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

N-(2H-benzotriazol-5-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C16H16N4O4/c1-22-13-6-9(7-14(23-2)15(13)24-3)16(21)17-10-4-5-11-12(8-10)19-20-18-11/h4-8H,1-3H3,(H,17,21)(H,18,19,20)

InChI Key

BVBHFTWIVZHOPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=NNN=C3C=C2

Origin of Product

United States

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